molecular formula C10H16O3 B11937392 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one CAS No. 84065-70-3

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one

Katalognummer: B11937392
CAS-Nummer: 84065-70-3
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: APSYVGIRVKDAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohex-2-en-1-one with formaldehyde dimethyl acetal under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industry: It can be used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism by which 5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various pathways. For example, the compound may interact with enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

5-(Dimethoxymethyl)-2-methylcyclohex-2-en-1-one can be compared with other similar compounds, such as:

    Dimethoxymethane: A related compound with a simpler structure, often used as a solvent and reagent in organic synthesis.

    2-Methylcyclohex-2-en-1-one: The parent compound without the dimethoxymethyl group, used in various chemical reactions and as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

84065-70-3

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

5-(dimethoxymethyl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4,8,10H,5-6H2,1-3H3

InChI-Schlüssel

APSYVGIRVKDAGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1=O)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.